molecular formula C12H15ClN2O B2797213 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide CAS No. 873208-59-4

2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

Cat. No. B2797213
CAS RN: 873208-59-4
M. Wt: 238.72
InChI Key: HKAGMUKUGRWHBF-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide, also known as CPPA, is an organic compound that is used in a variety of scientific research applications. CPPA has been studied for its biochemical, physiological, and pharmacological effects and is used in various laboratory experiments.

Scientific Research Applications

Drug Discovery and Biological Activities

  • Pyrrolidine-Based Compounds in Drug Discovery : The pyrrolidine ring, a core structure in 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide, is widely used in medicinal chemistry to develop compounds for treating human diseases. The saturated pyrrolidine scaffold is valued for its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, leading to novel biologically active compounds with target selectivity. This versatility is evidenced in the synthesis and biological activity exploration of enantiomerically pure phenylpiracetam analogs, demonstrating the relationship between the configuration of stereocenters and biological properties (Li Petri et al., 2021).

  • Synthesis and Pharmacological Activities of Piracetam Derivatives : Piracetam, sharing the pyrrolidine moiety with 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide, has been the subject of extensive study due to its nootropic effects and applications in CNS disorders. The review article by Dhama et al. highlights different biological activities associated with piracetam and its derivatives, underscoring the compound's role in improving learning, memory, and brain metabolism (Dhama et al., 2021).

Chemical Synthesis and Evaluation

  • Chemical Synthesis Based on N-Ar Axis : Research focusing on the N-Ar axis in synthetic organic chemistry has led to the development of N-acylation reagents and the study of chiral ligands, which could be relevant to the synthesis and analysis of 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide. These studies contribute to understanding the chemical behavior and potential applications of compounds with similar structural features (Kondo & Murakami, 2001).

  • Role in Cancer Research : While specific to thiophene analogs, the research by Ashby et al. evaluates the carcinogenic potential of compounds with aromatic rings and structural modifications, which could inform safety assessments and biological activity studies for compounds like 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide (Ashby et al., 1978).

properties

IUPAC Name

2-chloro-N-(2-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-9-12(16)14-10-5-1-2-6-11(10)15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAGMUKUGRWHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide

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